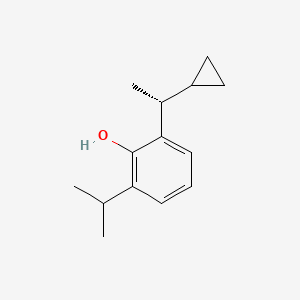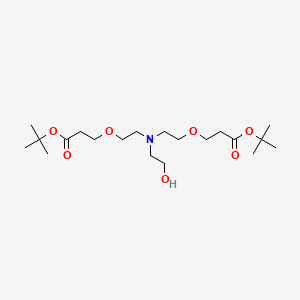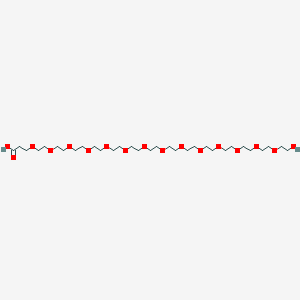
Ido-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido-IN-3 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with an IC50 of 290 nM . It is used for research purposes .
Molecular Structure Analysis
Ido-IN-3 is a potent inhibitor of IDO, a heme-containing enzyme . The molecular weight of Ido-IN-3 is 359.15 and its formula is C11H12BrFN6O2 . The structure of Ido-IN-3 is complex and involves a 3-bromopyrrole moiety .
Chemical Reactions Analysis
Ido-IN-3 inhibits the enzyme IDO, which is involved in the metabolism of tryptophan . By inhibiting IDO, Ido-IN-3 can affect the kynurenine pathway and influence the immune response .
Physical And Chemical Properties Analysis
Ido-IN-3 is a solid, white to off-white compound . It has a molecular weight of 359.15 and a formula of C11H12BrFN6O2 . It is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
Ido-IN-3: , as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , plays a significant role in cancer immunotherapy. IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, which is involved in cancer immune escape. The inhibition of IDO1 by Ido-IN-3 can potentially restore the immune system’s ability to recognize and eliminate tumor cells .
Tumor Microenvironment Modulation
The modulation of the tumor microenvironment (TME) is another crucial application. Ido-IN-3, by inhibiting IDO1, affects the metabolism of tryptophan into kynurenine in the TME, which promotes immunosuppressive effects. This can alter the TME in a way that makes it less conducive to tumor growth and survival .
Overcoming Tumor-Induced Immunosuppression
Ido-IN-3 has potential applications in overcoming tumor-induced immunosuppression. By inhibiting the IDO1 enzyme, it prevents the suppression of T-cells, which are essential for the immune system to monitor and clear tumor cells .
Enhancement of Other Cancer Therapies
Combining Ido-IN-3 with other cancer therapies, such as checkpoint inhibitors, monoclonal antibodies, and vaccines, could be an effective approach to enhance the overall treatment efficacy. This combination can help overcome the immunosuppression induced by tumors .
Autoimmune Disorders
The role of IDO1 in immune suppression suggests that Ido-IN-3 could be beneficial in treating autoimmune disorders. By inhibiting IDO1, it may help in modulating the immune response to prevent it from attacking the body’s own tissues .
Allergy and Inflammation
Ido-IN-3 might also find applications in controlling allergic reactions and inflammation. Since IDO1 is involved in the immune response, its inhibition could potentially lead to reduced inflammation and allergy symptoms .
Transplant Rejection Prevention
In the context of organ transplants, Ido-IN-3 could help in preventing rejection. By suppressing the immune response via IDO1 inhibition, it could allow for better acceptance of transplanted tissues .
Vaccine Efficacy Improvement
Lastly, Ido-IN-3 could be used to improve the efficacy of vaccines. By modulating the immune system’s response through IDO1 inhibition, it could enhance the body’s response to vaccines, potentially leading to better protection against diseases .
Wirkmechanismus
Target of Action
Ido-IN-3 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that catalyzes the oxidation of the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
Ido-IN-3 interacts with IDO1 by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, disrupting the normal function of IDO1 . The disruption of this pathway can lead to the inhibition of immune cell effector functions and/or facilitation of T cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ido-IN-3 is the kynurenine pathway . IDO1, the target of Ido-IN-3, catalyzes the initial step of this pathway . By inhibiting IDO1, Ido-IN-3 disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels and an increase in tryptophan levels .
Pharmacokinetics
These trials assess the safety, efficacy, and bioavailability of these inhibitors in patients .
Result of Action
The inhibition of IDO1 by Ido-IN-3 leads to several molecular and cellular effects. It results in the suppression of T-cell functions and can facilitate T cell death . This can lead to changes in the tumor microenvironment, making it more susceptible to immune responses .
Action Environment
The action of Ido-IN-3 can be influenced by various environmental factors. For instance, the expression of IDO1 can be stimulated in response to ongoing immune surveillance in cancer . Therefore, the efficacy and stability of Ido-IN-3 could potentially be influenced by the immune status of the patient and the presence of other immune cells in the tumor microenvironment .
Eigenschaften
IUPAC Name |
4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNMIADTFAXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ido-IN-3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)



![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)



